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Abstract
4-Nitrophthalic acid (4-NPA), a key intermediate in organic synthesis, holds significant

importance in the production of pharmaceuticals, dyes, and advanced polymers.[1][2] Its utility

is notably highlighted in the synthesis of Apremilast, a drug for treating inflammatory conditions.

[3] This document provides an in-depth exploration of the discovery and history of 4-
nitrophthalic acid, detailed experimental protocols for its synthesis, and a compilation of its

physicochemical properties. The evolution of its preparative methods, from early nitration of

phthalic anhydride to more refined procedures, is discussed, offering valuable insights for

researchers in process development and chemical synthesis.

Discovery and Historical Evolution of Synthesis
The history of 4-nitrophthalic acid is intrinsically linked to the broader study of nitrated

aromatic compounds. Early methods centered on the direct nitration of phthalic acid or its

anhydride. A seminal work in this area was conducted by Miller in 1881, who investigated the

nitration of phthalic acid.[4][5] This reaction invariably produces a mixture of 3-nitrophthalic acid

and 4-nitrophthalic acid, necessitating laborious separation procedures.[4][6]

In 1901, Marston Taylor Bogert and Leopold Boroschek of Columbia University published

further studies on mononitroortho-phthalic acids.[4][7][8] Their work also involved the direct
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nitration of phthalic acid or its anhydride, yielding the isomeric mixture and highlighting the

challenges in obtaining the pure 4-nitro isomer in high yield.[6][7]

A significant advancement came in 1931 when Levy and Stephen developed a method

involving the direct nitration of phthalimide.[4][9][10] This procedure offered a more controlled

route to 4-nitrophthalimide, which could then be hydrolyzed to yield 4-nitrophthalic acid.[3][4]

[10] This two-step process, starting from phthalimide, became a more convenient and widely

adopted method for preparing pure 4-nitrophthalic acid, as documented in the peer-reviewed

publication Organic Syntheses.[4]

Later innovations included processes for recovering 4-nitrophthalic acid from the mother

liquor of 3-nitrophthalic acid production, improving the overall efficiency and resource utilization

of the nitration process.[11] More contemporary methods have explored alternative starting

materials, such as the hydrolysis of 4-nitrophthalonitrile, often employing green chemistry

principles like the use of reusable ionic liquids to achieve high yields.[12]

Physicochemical and Spectroscopic Data
Accurate characterization of 4-nitrophthalic acid is crucial for its application in research and

drug development. The following tables summarize its key physical and chemical properties.

Table 1: Physicochemical Properties of 4-Nitrophthalic Acid
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Property Value Source(s)

CAS Number 610-27-5 [1]

Molecular Formula C₈H₅NO₆ [13]

Molecular Weight 211.13 g/mol [13][14]

Appearance
Light yellow to beige crystalline

powder
[14][15][16]

Melting Point 163-167 °C [17]

Boiling Point 459.5 °C at 760 mmHg

Flash Point 207.6 °C [14]

Solubility Sparingly soluble in water [1]

Purity (Typical) ≥97-99% [14][17]

Common Impurity 3-nitrophthalic acid (5-8%)

Table 2: Chemical Identifiers

Identifier Value Source(s)

IUPAC Name
4-nitrobenzene-1,2-

dicarboxylic acid
[17][18]

InChI

1S/C8H5NO6/c10-7(11)5-2-1-

4(9(14)15)3-6(5)8(12)13/h1-

3H,(H,10,11)(H,12,13)

[19]

InChIKey
SLBQXWXKPNIVSQ-

UHFFFAOYSA-N
[19]

SMILES
OC(=O)c1ccc(cc1C(O)=O)--

INVALID-LINK--=O

Synthetic Pathways and Experimental Workflows
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The synthesis of 4-nitrophthalic acid can be achieved through several routes. The most

historically significant pathways are illustrated below.

Synthetic Pathways to 4-Nitrophthalic Acid

Phthalic Anhydride / Phthalic Acid

Mixed Acid Nitration
(HNO₃ / H₂SO₄)
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Caption: Key synthetic routes to 4-nitrophthalic acid.

The general experimental workflow for the synthesis and purification of 4-nitrophthalic acid,

particularly via the hydrolysis of 4-nitrophthalimide, involves several key unit operations.
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General Experimental Workflow for 4-NPA Synthesis

Start: 4-Nitrophthalimide
+ NaOH solution

Reaction:
Heat to boiling (10 min)

Acidification:
Add conc. HNO₃

Extraction:
Liquid-liquid extraction with ether

Drying:
Dry ether extract over Na₂SO₄

Evaporation:
Distill ether to concentrate

Crystallization:
Evaporate residual solvent

Final Product:
Pure 4-Nitrophthalic Acid Crystals

Click to download full resolution via product page

Caption: Workflow for 4-NPA synthesis via imide hydrolysis.
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Detailed Experimental Protocols
The following protocols are adapted from established and reliable sources, primarily Organic

Syntheses, providing a practical guide for laboratory preparation.

Protocol 1: Preparation of 4-Nitrophthalimide by
Nitration of Phthalimide
This procedure is a modification of the method by Levy and Stephen.[3]

Materials:

Phthalimide: 200 g (1.36 moles)

Fuming Nitric Acid (sp. gr. 1.50): 240 cc (5.7 moles)

Concentrated Sulfuric Acid (sp. gr. 1.84): 1.4 L

Cracked Ice: ~5 kg

95% Ethyl Alcohol

Procedure:

In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool the beaker in an ice bath.

Slowly add 240 cc of fuming nitric acid to the sulfuric acid, keeping the temperature of the

mixed acids below 12°C.

Once the acid mixture is cooled, add 200 g of phthalimide with stirring, ensuring the

temperature of the nitrating mixture is maintained between 10°C and 15°C.

Allow the reaction mixture to warm to room temperature as the ice in the bath melts and let it

stand overnight.

Pour the resulting clear, pale yellow solution slowly and with vigorous stirring onto 4.5 kg of

cracked ice. The temperature of this mixture must not exceed 20°C.
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Filter the crude nitration product through cloth on a Büchner funnel under suction and press

the cake as dry as possible.

Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this

washing step four times.

After air-drying, the crude product (165–174 g, 63–66% yield) melts at 185–190°C.

Purify the material by crystallization from 3 to 3.2 L of 95% ethyl alcohol. This yields 136–140

g (52–53% of theoretical) of pure 4-nitrophthalimide with a melting point of 198°C.[1]

Protocol 2: Preparation of 4-Nitrophthalic Acid by
Hydrolysis of 4-Nitrophthalimide
This procedure was submitted by Huntress, Shloss, and Ehrlich to Organic Syntheses.[4]

Materials:

4-Nitrophthalimide: 80 g (0.416 mole)

Sodium Hydroxide (NaOH): 26.6 g (0.66 mole)

Water: 240 cc

Concentrated Nitric Acid (sp. gr. 1.42): ~70 cc

Alcohol-free Ether

Anhydrous Sodium Sulfate

Procedure:

Prepare a solution of 26.6 g of sodium hydroxide in 240 cc of water. Add 80 g of 4-

nitrophthalimide to this solution.

Heat the mixture rapidly to boiling and maintain a gentle boil for ten minutes.
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Make the solution barely acidic to litmus paper using concentrated nitric acid. After reaching

the neutral point, add an additional 70 cc of concentrated nitric acid.[4]

Boil the solution again for three minutes, then cool it to below room temperature.

Transfer the solution to a 1-L separatory funnel and extract with two 300-cc portions of

alcohol-free ether. Ensure thorough mixing during extraction.

Dry the combined ether extracts over anhydrous sodium sulfate.

Distill the ether until solid begins to separate. Pour the concentrated ether solution into a

porcelain dish and allow the residual solvent to evaporate in a fume hood.

The resulting practically white crystals of 4-nitrophthalic acid melt at 163–164°C. The yield

is 85–87 g (96–99% of the theoretical amount).[4]

Table 3: Summary of Quantitative Data for Synthesis Protocols

Parameter Protocol 1 (Nitration) Protocol 2 (Hydrolysis)

Starting Material Phthalimide 4-Nitrophthalimide

Key Reagents HNO₃ (fuming), H₂SO₄ NaOH, HNO₃ (conc.), Ether

Reaction Temperature 10-15°C Boiling (100°C)

Product 4-Nitrophthalimide 4-Nitrophthalic Acid

Yield (Crude) 63-66% -

Yield (Purified) 52-53% 96-99%

Melting Point 198°C 163-164°C

Conclusion
4-Nitrophthalic acid has a rich history rooted in the foundational studies of aromatic chemistry.

The evolution of its synthesis from challenging separations of nitrated isomers to the more

controlled and high-yielding hydrolysis of 4-nitrophthalimide demonstrates significant progress

in synthetic methodology. The protocols and data presented in this guide offer a
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comprehensive resource for chemists and pharmaceutical scientists, providing the necessary

historical context and practical details for the laboratory preparation and characterization of this

vital chemical intermediate. Understanding these established methods is essential for further

innovation in the synthesis of complex molecules and active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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